3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
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Description
3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Molecular Structure Analysis
The molecular formula of 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine is C16H19N5 . The average mass is 281.356 Da and the monoisotopic mass is 281.164032 Da .Scientific Research Applications
Chemical Synthesis and Catalysis
The pyrazolo[3,4-d]pyrimidin-4-amine scaffold, similar to the compounds discussed in the literature, plays a crucial role in the synthesis of various heterocyclic compounds. These scaffolds are foundational in medicinal chemistry due to their broad synthetic applications and bioavailability. Research indicates that such structures are key precursors in the pharmaceutical industry, highlighting their significance in developing medicinally relevant compounds (Parmar, Vala, & Patel, 2023). Additionally, the use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds, including 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine derivatives, emphasizes the ongoing exploration of more efficient synthetic methods in organic chemistry.
Role in Drug Development
Compounds within the pyrazolo[3,4-d]pyrimidin-4-amine class have shown potential in drug development due to their diverse pharmacological activities. For example, zaleplon, a sedative-hypnotic agent, utilizes a similar pyrazolo[3,4-d]pyrimidine structure, indicating the utility of this scaffold in central nervous system (CNS) acting drugs. The development of zaleplon underscores the importance of such chemical structures in creating new therapeutic agents with reduced side effects compared to traditional medications (Heydorn, 2000).
Antimicrobial Applications
Recent studies have also explored the antimicrobial potential of compounds featuring the pyrazolo[3,4-d]pyrimidin-4-amine moiety. These investigations are part of a broader effort to address the rising challenge of antibiotic-resistant bacterial strains. Research into hybrids containing similar structures has highlighted their potential in combating bacterial infections, including those caused by Staphylococcus aureus. This research direction indicates a promising future for derivatives of 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine in developing new antimicrobial agents (Li & Zhang, 2021).
Optoelectronic and Material Science
In the realm of material science, pyrimidine and its derivatives have been investigated for their applications in optoelectronic materials. The structural features of pyrimidines, including those similar to 3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine, contribute to their utility in creating novel materials for electronic devices and luminescent elements. This research underscores the versatility of the pyrimidine scaffold in both medicinal chemistry and materials science, showcasing its potential in developing advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
3-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-16(2,3)21-15-13(14(17)18-10-19-15)12(20-21)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H2,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRVCTFFEZBXCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652424 |
Source
|
Record name | 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-tert-butyl-3-benzylpyrazolo[3,4-d]pyrimidine | |
CAS RN |
186895-85-2 |
Source
|
Record name | 3-Benzyl-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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